N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine
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Overview
Description
N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable amines in the presence of catalysts. For instance, the reaction of 3,5-dimethylpyrazole with formaldehyde and methylamine under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazolo[1,5-a]pyrazine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its fluorescence properties and applications in bioimaging.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its biological activities and potential therapeutic applications.
Uniqueness
N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine stands out due to its unique structural features and diverse reactivity
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-pyrazolo[1,5-a]pyrazin-3-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-5-11-12-3-2-10-6-8(7)12/h2-3,5-6,9H,4H2,1H3 |
InChI Key |
QZTWQXLCJCAGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=NC=CN2N=C1 |
Origin of Product |
United States |
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